Monosodium 2-Sulfoterephthalate
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Overview
Description
Monosodium 2-Sulfoterephthalate is a derivative of terephthalic acid, where a sulfonic acid group is attached to the benzene ring. It is commonly found as a white crystalline solid at room temperature and is highly soluble in water. This compound is known for its stability and strong acidity, making it useful in various industrial applications .
Mechanism of Action
Target of Action
Monosodium 2-Sulfoterephthalate (sTA-Na) is primarily used as a catalyst in various organic reactions and petrochemical industries . It is particularly effective in the ethylene dichloride (EDC) cracking process to produce vinyl chloride monomer (VCM) .
Mode of Action
sTA-Na is used as a starting organic ligand in the synthesis of MIL-101 (Cr)-SO3H, a porous acid catalyst . The sTA-Na interacts with the chromium-based metal-organic framework (MOF) to form the catalyst. This catalyst then facilitates the EDC cracking process, lowering the reaction temperature significantly .
Biochemical Pathways
This process involves breaking down EDC into smaller molecules, including VCM, a key raw material in the production of polyvinyl chloride (PVC) .
Result of Action
The use of sTA-Na in the synthesis of the MIL-101 (Cr)-SO3H catalyst leads to a significant improvement in the EDC cracking process. The reaction temperature can be lowered from 550 °C to 255 °C, while maintaining or even improving the conversion rate (~75%) and selectivity (99.8%) .
Biochemical Analysis
Biochemical Properties
It has been used as a raw material for the synthesis of MIL-101 (Cr)-SO3H, a porous acid catalyst with excellent thermal and chemical stabilities . This suggests that Monosodium 2-Sulfoterephthalate may interact with certain enzymes or proteins in the process, but specific interactions have not been reported.
Molecular Mechanism
It is known that the compound can be used in the synthesis of MIL-101 (Cr)-SO3H, a catalyst used in various organic reactions
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. The compound is known to have good stability and is typically stored at room temperature, away from moisture .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known that the compound can be synthesized from p-xylene through a series of reactions involving ester exchange and hydrolysis
Preparation Methods
Monosodium 2-Sulfoterephthalate can be synthesized through several methods. One common laboratory method involves the sulfonation of para-xylene (1,4-dimethylbenzene) followed by neutralization with sodium hydroxide. The optimal conditions for this reaction include a temperature of 95°C for 12 hours, yielding a maximum product yield of approximately 75% . Industrially, it can be produced by reacting terephthalic acid with a sulfonating agent, such as trimethylsulfoxonium iodide, followed by hydrolysis with sodium hydroxide .
Chemical Reactions Analysis
Monosodium 2-Sulfoterephthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonated terephthalic acid derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
Monosodium 2-Sulfoterephthalate has a wide range of applications in scientific research:
Biology: It serves as a building block for various biochemical assays and studies.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and as an additive in antimicrobial, antistatic, and flame-retardant formulations
Comparison with Similar Compounds
Monosodium 2-Sulfoterephthalate can be compared with other sulfonated aromatic compounds, such as:
Sodium 4-Sulfobenzoate: Similar in structure but with different functional properties.
Sodium 2-Sulfobenzoate: Another sulfonated derivative with distinct reactivity.
Sodium 5-Sulfosalicylic Acid: Used in similar applications but with different chemical behavior. This compound is unique due to its specific sulfonation pattern and its ability to form stable coordination complexes .
Properties
CAS No. |
19089-60-2 |
---|---|
Molecular Formula |
C8H6NaO7S |
Molecular Weight |
269.19 g/mol |
IUPAC Name |
sodium;2,5-dicarboxybenzenesulfonate |
InChI |
InChI=1S/C8H6O7S.Na/c9-7(10)4-1-2-5(8(11)12)6(3-4)16(13,14)15;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15); |
InChI Key |
KJERPKPRIWFPGO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)O)C(=O)[O-].[Na+] |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)[O-])C(=O)O.[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)O)C(=O)O.[Na] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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